N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine
Description
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with two 4-methoxyphenylamino groups and an alanine moiety
Properties
Molecular Formula |
C20H22N6O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-[[4,6-bis(4-methoxyanilino)-1,3,5-triazin-2-yl]amino]propanoic acid |
InChI |
InChI=1S/C20H22N6O4/c1-12(17(27)28)21-18-24-19(22-13-4-8-15(29-2)9-5-13)26-20(25-18)23-14-6-10-16(30-3)11-7-14/h4-12H,1-3H3,(H,27,28)(H3,21,22,23,24,25,26) |
InChI Key |
ADSZBQJHJGFLEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC1=NC(=NC(=N1)NC2=CC=C(C=C2)OC)NC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine typically involves a multi-step process. One common method starts with the preparation of 4,6-dichloro-1,3,5-triazine, which is then reacted with 4-methoxyaniline under controlled conditions to form the intermediate 4,6-bis(4-methoxyphenylamino)-1,3,5-triazine. This intermediate is subsequently coupled with alanine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted triazine compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine exerts its effects is primarily through interactions with specific molecular targets. The triazine ring and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The methoxy groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-{4,6-bis[(4-chlorophenyl)amino]-1,3,5-triazin-2-yl}alanine
- N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine
- N-{4,6-bis[(4-phenyl)amino]-1,3,5-triazin-2-yl}alanine
Uniqueness
N-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}alanine is unique due to the presence of methoxy groups, which enhance its solubility and reactivity compared to similar compounds. The methoxy groups also influence the compound’s electronic properties, making it a valuable candidate for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
